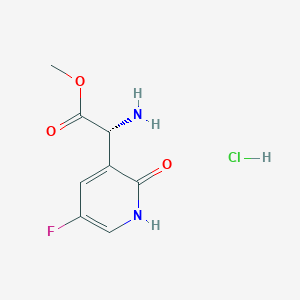

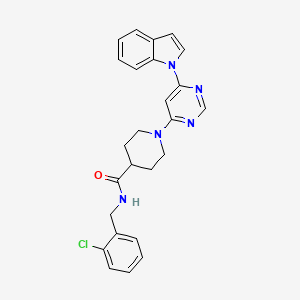

9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

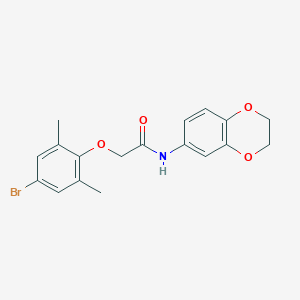

9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime is a chemical compound that has been studied for its potential use in scientific research.

Applications De Recherche Scientifique

Photocatalytic Applications

9-fluorenone, a close relative of 9H-fluoren-9-one, has been utilized as a cost-effective and non-toxic photocatalyst. It shows effectiveness in the oxidation of non-activated alcohols under blue LED irradiation, representing a robust methodology for late-stage modification of amines and selective oxidation of steroids (Zhang, Schilling, Riemer, & Das, 2020).

Organic Synthesis and Luminescence

Fluorene derivatives, including 9H-fluoren-9-ones, are used in organic synthesis. For instance, they have been applied in the synthesis of blue emissive functionalized fluorene derivatives, demonstrating their potential in creating compounds with specific photophysical properties (Athira, Meerakrishna, & Shanmugam, 2020).

Metabolite Studies

Compounds structurally similar to 9H-fluoren-9-one have been identified as metabolites in various biological studies. For example, N-(9-hydroxy-9H-fluoren-2yl)-acetamide and N-(9-oxo-9H-fluoren-2yl)-acetamide are noted as metabolites of N-(9H-fluoren-2yl)-acetamide, showcasing their relevance in pharmacokinetic and toxicological studies (Benkert, Friess, Kiese, & Lenk, 1975).

Polymer Science

In polymer science, fluorene and its derivatives, including 9H-fluoren-9-one, are significant. They are used in the synthesis and curing of polymers, such as fluorene-based benzoxazines, which exhibit high thermal stability and desirable physical properties (Wang, Wu, Liu, Yang, Bai, Ding, & Yue, 2010).

Photoluminescence and Charge-Transfer Adducts

Fluorene compounds, similar to 9H-fluoren-9-one, have been used to synthesize gold complexes with photoluminescent properties. These complexes find applications in materials science and potentially in optoelectronics (Vicente, González‐Herrero, García-Sánchez, Jones, & Bardají, 2004).

Hydroxy-Group Protection in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from fluorene, is instrumental in protecting hydroxy-groups during peptide synthesis. It facilitates the synthesis of complex peptides while ensuring stability and specificity (Gioeli & Chattopadhyaya, 1982).

Drug Analysis

Compounds structurally related to 9H-fluoren-9-one are used in analytical methods for drug analysis, such as the fluorimetric assay of rufloxacin in serum and pharmaceutical formulations, demonstrating the versatility of fluorene derivatives in bioanalytical chemistry (Farina, 1989).

Propriétés

IUPAC Name |

1-(fluoren-9-ylideneamino)oxy-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O2/c1-20-10-12-21(13-11-20)30-16-14-29(15-17-30)18-22(31)19-32-28-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,22,31H,14-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYNPSIHZNAKSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)CC(CON=C3C4=CC=CC=C4C5=CC=CC=C53)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2873159.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2873160.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2873165.png)

![N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2873170.png)

![4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine](/img/structure/B2873171.png)